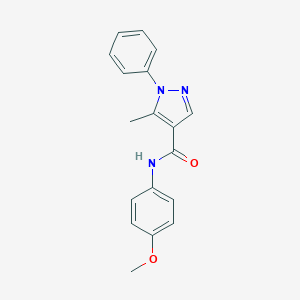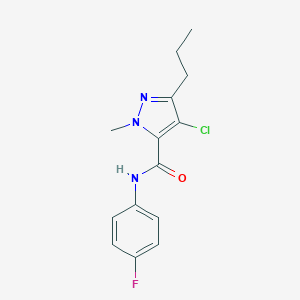![molecular formula C12H11ClN4O2S B287706 N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide](/img/structure/B287706.png)
N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in cancer cell growth and proliferation, as well as by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial strains, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide in lab experiments is its potential to exhibit multiple biological activities. However, its limited solubility in water can pose a challenge in certain experiments.
Orientations Futures
Future research directions for N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide include exploring its potential use as a therapeutic agent for cancer and infectious diseases, investigating its mode of action at the molecular level, and improving its solubility and bioavailability for better efficacy. Additionally, its potential use in material science and agriculture can also be further explored.
Méthodes De Synthèse
The synthesis of N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide involves the reaction of 4-chlorophenol with 2-chloro-6-(methylsulfanyl)pyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with formic acid hydrazide to obtain the final product.
Applications De Recherche Scientifique
N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been investigated for its potential use in the synthesis of metal-organic frameworks.
Propriétés
Nom du produit |
N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide |
|---|---|
Formule moléculaire |
C12H11ClN4O2S |
Poids moléculaire |
310.76 g/mol |
Nom IUPAC |
N-[[6-(4-chlorophenoxy)-2-methylsulfanylpyrimidin-4-yl]amino]formamide |
InChI |
InChI=1S/C12H11ClN4O2S/c1-20-12-15-10(17-14-7-18)6-11(16-12)19-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,18)(H,15,16,17) |
Clé InChI |
ZMESJBAPIVMGBX-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)NNC=O |
SMILES canonique |
CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)